Thermochemical Stability: N-Methyl Substitution Preserves Enthalpy of Formation Relative to Unsubstituted Indole-2-Carboxylic Acid
Computational studies at the G3(MP2) level demonstrate that N-methylation at the 1-position of indole-2-carboxylic acid introduces negligible energetic perturbation to the gas-phase enthalpy of formation. In contrast, methylation at the 3-position of the indole-2-carboxylic acid scaffold imposes a significant enthalpic penalty of approximately 28 kJ·mol⁻¹ [1]. This quantitative thermochemical comparison reveals that 1-methylindole-2-carboxylic acid retains nearly identical stability to the parent indole-2-carboxylic acid, whereas positional isomer 3-methylindole-2-carboxylic acid is substantially less stable.
| Evidence Dimension | Standard gas-phase enthalpy of formation (ΔfH°gas) at T = 298.15 K |
|---|---|
| Target Compound Data | −(223.7 ± 0.8) kJ·mol⁻¹ |
| Comparator Or Baseline | Indole-2-carboxylic acid: −(223.6 ± 0.8) kJ·mol⁻¹; 3-Methylindole-2-carboxylic acid: −(251.6 ± 1.0) kJ·mol⁻¹ |
| Quantified Difference | 1-Methylindole-2-carboxylic acid vs. Indole-2-carboxylic acid: −0.1 kJ·mol⁻¹ (negligible); vs. 3-Methylindole-2-carboxylic acid: +27.9 kJ·mol⁻¹ (more stable) |
| Conditions | G3(MP2) composite computational method; gas-phase estimates at T = 298.15 K |
Why This Matters
For synthetic chemists evaluating building blocks for high-temperature reactions or energetic material precursors, the thermochemical parity with indole-2-carboxylic acid combined with N-methyl protection ensures that 1-methylindole-2-carboxylic acid provides predictable stability while avoiding the ~28 kJ·mol⁻¹ destabilization penalty associated with alternative methylation patterns.
- [1] Carvalho, T. M. T., Amaral, L. M. P. F., Morais, V. M. F., & Gomes, J. R. B. (2017). Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. The Journal of Physical Chemistry A, 121(15), 2980–2989. https://doi.org/10.1021/acs.jpca.7b00275 View Source
